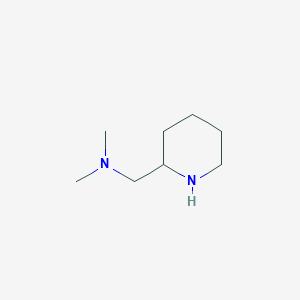

Dimethyl(piperidin-2-ylmethyl)amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74470. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-piperidin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10(2)7-8-5-3-4-6-9-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQYLBWVRBQOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291251 | |

| Record name | dimethyl(piperidin-2-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60717-51-3 | |

| Record name | 60717-51-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl(piperidin-2-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Piperidylmethyl)-dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Dimethyl(piperidin-2-ylmethyl)amine

Abstract

This technical guide provides a comprehensive overview of Dimethyl(piperidin-2-ylmethyl)amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The piperidine moiety is a prevalent scaffold in a multitude of pharmaceuticals, valued for its favorable physicochemical properties and its capacity to interact with a wide range of biological targets.[1] This document details the probable synthetic pathways to this compound, with a focus on reductive amination, outlines its predicted and observed physicochemical and spectroscopic properties, and discusses its potential applications in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone in the design of therapeutic agents, appearing in a vast array of clinically approved drugs.[1] Its prevalence stems from a combination of desirable attributes: high chemical stability, the ability to modulate lipophilicity and water solubility, and the presence of a basic nitrogen atom that can engage in crucial hydrogen bonding interactions with biological targets.[1][2] These properties make piperidine-containing compounds particularly well-suited for targeting the central nervous system.[2]

This compound, with its characteristic substitution at the 2-position of the piperidine ring, presents a unique structural motif for further chemical elaboration. The presence of a dimethylaminomethyl group offers an additional site for interaction and modification, enabling the exploration of a broad chemical space to optimize pharmacological activity and selectivity.

Synthesis of this compound: A Focus on Reductive Amination

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented in the literature, the most logical and widely employed method for its preparation is reductive amination.[3][4][5][6][7] This versatile reaction involves the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction to the corresponding amine, often in a one-pot procedure.[4][5]

A plausible and efficient synthetic route would commence with a protected 2-piperidinecarboxaldehyde. The use of a protecting group on the piperidine nitrogen, such as a tert-butyloxycarbonyl (Boc) group, is crucial to prevent side reactions and ensure selective transformation.

Proposed Synthetic Protocol via Reductive Amination

The following protocol is a well-established and reliable method for reductive amination and is highly likely to be effective for the synthesis of this compound.

Step 1: Reductive Amination of N-Boc-2-piperidinecarboxaldehyde

In this step, N-Boc-2-piperidinecarboxaldehyde is reacted with dimethylamine in the presence of a mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB).[4][5][6][7] STAB is often the reagent of choice due to its tolerance of a wide range of functional groups and its effectiveness under neutral or mildly acidic conditions.[4][6][7]

-

Reaction: N-Boc-2-piperidinecarboxaldehyde + Dimethylamine + Sodium Triacetoxyborohydride → N-Boc-dimethyl(piperidin-2-ylmethyl)amine

-

Solvent: A non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) is typically used.[4][5]

-

Procedure:

-

Dissolve N-Boc-2-piperidinecarboxaldehyde in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of dimethylamine (typically a 2M solution in a suitable solvent like THF) to the reaction mixture.

-

Stir the mixture for a short period to allow for the formation of the intermediate iminium ion.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture, maintaining the temperature.

-

Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Deprotection of the Piperidine Nitrogen

The final step involves the removal of the Boc protecting group to yield the target compound, this compound. This is typically achieved under acidic conditions.

-

Reaction: N-Boc-dimethyl(piperidin-2-ylmethyl)amine + Acid → this compound

-

Reagents: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol) are commonly used.

-

Procedure:

-

Dissolve the N-Boc protected intermediate in the chosen solvent.

-

Add the acidic reagent and stir the mixture at room temperature.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

If the hydrochloride salt is desired, it can be precipitated and collected. To obtain the free base, a basic workup would be necessary.

-

Diagram of the Proposed Synthetic Workflow:

Proposed synthetic workflow for this compound.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound and its Isomers

| Property | This compound (Predicted/Inferred) | N,N-Dimethyl-1-piperidin-3-ylmethanamine (Computed)[9] | N,N-Dimethyl-1-(piperidin-4-yl)methanamine (Analog) |

| Molecular Formula | C₈H₁₈N₂ | C₈H₁₈N₂ | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol | 142.24 g/mol | 142.24 g/mol |

| Boiling Point | Not available | Not available | Not available |

| pKa | Not available | Not available | Not available |

| LogP | Not available | 0.6 | Not available |

| Solubility | Expected to be soluble in water and polar organic solvents. | Not available | Not available |

Spectroscopic Data Interpretation (Anticipated)

While specific spectra for this compound are not publicly available, the following are the expected key features based on its structure:

-

¹H NMR: The spectrum would be complex due to the asymmetry and conformational flexibility of the piperidine ring. Key signals would include:

-

A singlet for the six protons of the two methyl groups on the exocyclic nitrogen.

-

A series of multiplets for the protons on the piperidine ring and the methylene bridge.

-

A broad signal for the N-H proton of the piperidine ring, which may be exchangeable with D₂O.

-

-

¹³C NMR: The spectrum would show eight distinct carbon signals corresponding to the eight carbon atoms in the molecule.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 142. Fragmentation would likely involve the loss of a dimethylamino group or cleavage of the piperidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic bands for:

-

N-H stretching of the secondary amine in the piperidine ring (around 3300 cm⁻¹).

-

C-H stretching of the alkyl groups (around 2800-3000 cm⁻¹).

-

N-H bending (around 1600 cm⁻¹).

-

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, particularly for agents targeting the central nervous system.[1][2] The introduction of a dimethylaminomethyl substituent at the 2-position of the piperidine ring offers a valuable building block for creating diverse molecular libraries for drug discovery.

Potential Therapeutic Areas:

-

CNS Disorders: The ability of piperidine-based compounds to cross the blood-brain barrier makes them attractive candidates for treating a range of neurological and psychiatric conditions. The basic nitrogen of the piperidine and the tertiary amine of the dimethylaminomethyl group can be protonated at physiological pH, potentially facilitating interactions with various receptors and enzymes in the CNS.

-

Receptor Ligands: Substituted piperidines are known to act as ligands for a variety of receptors, including serotonergic, dopaminergic, and opioid receptors. The specific substitution pattern of this compound could confer selectivity for a particular receptor subtype.

-

Enzyme Inhibitors: The structural features of this compound may allow it to fit into the active site of certain enzymes, leading to their inhibition.

Diagram of the Role of Piperidine Scaffolds in CNS Drug Discovery:

Role of the piperidine scaffold in CNS drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, related compounds are classified as corrosive and harmful if swallowed or in contact with skin. Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable, yet underexplored, building block for medicinal chemistry. Its synthesis is readily achievable through established methods such as reductive amination. While detailed experimental data on its properties are sparse in the public domain, its structural features suggest significant potential for the development of novel therapeutics, particularly those targeting the central nervous system. This technical guide provides a foundational understanding of this compound, intended to stimulate further research and application in the pursuit of new and effective medicines.

References

-

PubChem. N,N-Dimethyl-1-piperidin-3-ylmethanamine. National Center for Biotechnology Information. Available from: [Link].

-

MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link].

-

PubMed. Synthesis of α-amino-1,3-dicarbonyl compounds via Ugi flow chemistry reaction: access to functionalized 1,2,3-triazoles. Available from: [Link].

-

Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available from: [Link].

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link].

-

PMC. Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction. Available from: [Link].

-

Organic Reactions. Reductive Amination. Available from: [Link].

-

NIST. 2-Piperidinone. In NIST Chemistry WebBook. Available from: [Link].

-

Wiley Online Library. Novel amino‐Li resin for water‐based solid‐phase peptide synthesis. Available from: [Link].

-

ResearchGate. ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Available from: [Link].

-

ResearchGate. N,N ′-Dimethyl-N,N ′-bis(pyridin-2-yl)methanediamine. Available from: [Link].

-

RSC Publishing. RESEARCH ARTICLE. Available from: [Link].

-

PubMed. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Available from: [Link].

- Google Patents. Process for producing N, N'-dimethylethylenediamine.

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link].

-

Scribd. Reductive Amination With Sodium Triacetoxyborohydride. Available from: [Link].

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link].

-

ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Available from: [Link].

-

Chemsrc.com. (R)-N,N-dimethyl-1-(piperidin-3-yl)methanamine. Available from: [Link].

-

Alchem Pharmtech. N,N-Dimethyl-1-(piperidin-3-yl)methanamine dihydrochloride. Available from: [Link].

-

eScholarship.org. UNIVERSITY OF CALIFORNIA, IRVINE. Available from: [Link].

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (2S)-N,N-DIMETHYL-2-PIPERIDINEMETHANAMINE | 112419-07-5 [chemicalbook.com]

- 9. N,N-Dimethyl-1-piperidin-3-ylmethanamine | C8H18N2 | CID 16768076 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimethyl(piperidin-2-ylmethyl)amine

Abstract

This technical guide provides a comprehensive overview of Dimethyl(piperidin-2-ylmethyl)amine (CAS No. 60717-51-3), a substituted piperidine derivative with significant potential in medicinal chemistry and drug development. The piperidine scaffold is a well-established privileged structure in pharmaceutical sciences, known for its presence in a wide array of clinically successful drugs.[1] This guide delves into the fundamental chemical and physical properties of this compound, its synthesis, spectroscopic characterization, and safety considerations. The content is tailored for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a recurring motif in a vast number of natural products and synthetic pharmaceuticals, owing to its favorable physicochemical properties that enhance drug-like characteristics.[1] Its three-dimensional structure and the basicity of the nitrogen atom allow for specific and strong interactions with biological targets. The 2-substituted piperidine framework, in particular, serves as a crucial building block for creating chiral molecules with high specificity and reduced off-target effects.[2][3] this compound, with its tertiary amine side chain, presents a unique combination of steric and electronic features, making it a valuable intermediate for the synthesis of novel therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 60717-51-3 | [4][5] |

| Molecular Formula | C₈H₁₈N₂ | [4] |

| Molecular Weight | 142.25 g/mol | [4] |

| Boiling Point | 51.4 °C | [6] |

| SMILES | CN(C)CC1CCCCN1 | [4] |

Note: The pressure at which the boiling point was measured is not specified in the available literature.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, with reductive amination being a prominent and efficient method. This approach typically involves the reaction of a piperidine-based precursor with dimethylamine in the presence of a reducing agent.

Conceptual Synthetic Pathway: Reductive Amination

A logical and commonly employed strategy for the synthesis of this compound involves the reductive amination of 2-(aminomethyl)piperidine. This pathway leverages the differential reactivity of the primary amine on the side chain and the secondary amine within the piperidine ring.

Caption: Conceptual workflow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocol (Prophetic)

The following protocol is a representative, detailed procedure for the synthesis of this compound based on established reductive amination methodologies.[7]

Materials:

-

2-(Aminomethyl)piperidine

-

Aqueous Formaldehyde (37%)

-

Formic Acid (88%)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Methanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-(aminomethyl)piperidine (1 equivalent) and aqueous formaldehyde (2.2 equivalents).

-

Addition of Formic Acid: Cool the mixture in an ice bath and slowly add formic acid (2.2 equivalents).

-

Reflux: Heat the reaction mixture to reflux for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, make the reaction mixture basic (pH > 10) by the careful addition of a concentrated sodium hydroxide solution.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene bridge protons, and the N-methyl protons. The protons on the piperidine ring will likely appear as a series of complex multiplets in the range of 1.2-3.0 ppm. The methylene protons adjacent to the two nitrogen atoms would appear as distinct signals, and the six protons of the dimethylamino group would likely be a sharp singlet around 2.2-2.4 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display distinct signals for each of the eight carbon atoms in the molecule. The piperidine ring carbons would resonate in the aliphatic region (approximately 20-60 ppm). The methylene carbon bridge and the N-methyl carbons would also have characteristic shifts.

Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 142. The fragmentation pattern would be characteristic of aliphatic amines, with a prominent fragment resulting from alpha-cleavage, leading to the loss of a methyl group to form an ion at m/z 127. Another significant fragmentation pathway would be the cleavage of the bond between the piperidine ring and the methylene group, resulting in a piperidinyl-containing fragment.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound will be characterized by the following key absorptions:

-

N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine in the piperidine ring.

-

C-H Stretch: Strong absorptions in the 2800-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the piperidine ring and the methyl/methylene groups.

-

N-H Bend: A bending vibration for the secondary amine may be observed in the 1500-1650 cm⁻¹ region.

-

C-N Stretch: Absorptions corresponding to the C-N stretching of both the secondary and tertiary amines will be present in the fingerprint region (1000-1350 cm⁻¹).

Applications in Drug Discovery and Development

The 2-(aminomethyl)piperidine scaffold is a valuable pharmacophore in medicinal chemistry.[8][9] The introduction of a dimethylamino group, as in this compound, can modulate the compound's basicity, lipophilicity, and hydrogen bonding capacity, which are critical parameters for pharmacokinetic and pharmacodynamic profiles. This compound can serve as a key intermediate in the synthesis of a diverse range of therapeutic agents, including but not limited to:

-

Central Nervous System (CNS) Agents: The piperidine moiety is prevalent in many CNS-active drugs.[2]

-

Enzyme Inhibitors: The amine functionalities can act as key interaction points with enzyme active sites.

-

Receptor Ligands: The specific stereochemistry and functional groups can be tailored for high-affinity binding to various receptors.

One notable application of related compounds is in the inhibition of the NF-κB activation pathway, which is implicated in inflammatory responses.[4]

Caption: Potential applications of this compound in drug discovery.

Safety and Handling

As a diamine, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general safety guidelines for aliphatic amines should be followed.

Potential Hazards:

-

Skin and Eye Irritation/Corrosion: Amines can be corrosive and cause severe skin burns and eye damage.[10][11]

-

Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[11]

-

Toxicity: Harmful if swallowed or absorbed through the skin.[10]

Recommended Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile)

-

Safety goggles or a face shield

-

Laboratory coat

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Inhalation: Remove from exposure and move to fresh air immediately.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.[10][11]

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in the design and synthesis of novel pharmaceutical agents. Its structural features, rooted in the privileged piperidine scaffold, offer a versatile platform for medicinal chemists. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, predicted spectroscopic characteristics, and essential safety information. Further experimental investigation into its biological activities and the development of efficient and scalable synthetic protocols will undoubtedly solidify its role in the advancement of drug discovery.

References

-

PubChem. (n.d.). Dimethyl-(2-piperidin-2-yl-ethyl)-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSigma. (n.d.). 60717-51-3 DIMETHYL-PIPERIDIN-2-YLMETHYL-AMINE. ChemSigma. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Eucochem BV. (n.d.). Material Safety Data Sheet. Eucochem BV. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethyl-1-piperidin-3-ylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biosynth.com [biosynth.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 60717-51-3 DIMETHYL-PIPERIDIN-2-YLMETHYL-AMINE [chemsigma.com]

- 7. N,N-Dimethylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of Dimethyl(piperidin-2-ylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for Dimethyl(piperidin-2-ylmethyl)amine (CAS No. 60717-51-3). In the absence of publicly available experimental spectra, this document serves as a predictive reference, detailing the theoretical ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. The principles outlined herein are grounded in foundational spectroscopic theory and data from analogous structures, offering a robust framework for researchers engaged in the synthesis, identification, or analysis of this compound and its derivatives. Methodologies for data acquisition are also presented to guide experimental work.

Introduction: The Molecular Profile of this compound

This compound, with the chemical formula C₈H₁₈N₂, is a diamine featuring a piperidine ring substituted at the 2-position with a dimethylaminomethyl group. The structure contains a secondary amine within the piperidine ring and a tertiary amine in the side chain. This combination of functionalities suggests potential applications as a building block in medicinal chemistry, particularly in the development of ligands for various biological targets. Accurate spectroscopic characterization is paramount for confirming its identity and purity.

Molecular Structure:

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions are based on established chemical shift principles and spin-spin coupling patterns.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the protons on the piperidine ring and the methylene bridge. The presence of two nitrogen atoms will also influence the chemical shifts.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Rationale |

| H on N1 (Piperidine NH) | 1.5 - 2.5 | broad singlet | - | 1H | The chemical shift of the N-H proton is variable and concentration-dependent. It will likely appear as a broad signal that may exchange with D₂O. |

| H on C2 (Piperidine CH) | 2.6 - 2.9 | multiplet | - | 1H | This proton is adjacent to a nitrogen atom and a substituted carbon, leading to a downfield shift. |

| H on C6 (Piperidine CH₂) | 2.9 - 3.1 (axial) 2.5 - 2.7 (equatorial) | multiplet | - | 2H | These protons are adjacent to the secondary amine. The axial and equatorial protons are chemically non-equivalent. |

| H on C7 (CH₂ bridge) | 2.2 - 2.5 | multiplet | - | 2H | These diastereotopic protons are adjacent to the chiral center (C2) and the tertiary amine, resulting in a complex multiplet. |

| H on C8, C9 (N(CH₃)₂) | 2.2 - 2.3 | singlet | - | 6H | The two methyl groups are equivalent, giving rise to a sharp singlet. |

| H on C3, C4, C5 (Piperidine CH₂) | 1.2 - 1.8 | multiplet | - | 6H | These protons of the piperidine ring are in a more aliphatic environment and will appear as a complex, overlapping multiplet. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (Piperidine CH) | 58 - 62 | This carbon is attached to a nitrogen and is part of the six-membered ring. |

| C6 (Piperidine CH₂) | 46 - 50 | This carbon is adjacent to the secondary amine nitrogen. |

| C7 (CH₂ bridge) | 60 - 65 | This methylene carbon is situated between a chiral center and a tertiary amine nitrogen. |

| C8, C9 (N(CH₃)₂) | 45 - 48 | The two equivalent methyl carbons attached to the tertiary nitrogen. |

| C4 (Piperidine CH₂) | 24 - 28 | A typical aliphatic methylene carbon in a piperidine ring. |

| C3, C5 (Piperidine CH₂) | 26 - 32 | These methylene carbons are in the piperidine ring and will have slightly different shifts due to their proximity to the substituent at C2. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality NMR data.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Obtain sufficient scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

A larger number of scans will be necessary (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak in the ¹³C spectrum.

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |

| 3300 - 3500 | N-H stretch | Weak to Medium | Secondary amine (piperidine)[1][2] |

| 2960 - 2850 | C-H stretch | Strong | Aliphatic (CH₂, CH₃, CH) |

| 2700 - 2800 | C-H stretch (Bohlmann bands) | Weak to Medium | May be present due to the tertiary amine and the specific spatial arrangement of alpha-protons. |

| 1450 - 1470 | C-H bend (scissoring) | Medium | CH₂ |

| 1370 - 1390 | C-H bend (symmetric) | Medium | CH₃ |

| 1000 - 1250 | C-N stretch | Medium | Aliphatic amines[1] |

| 800 - 900 | N-H wag | Medium, Broad | Secondary amine[1] |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular weight of this compound is 142.24 g/mol . A peak at m/z = 142 is expected, although it may be weak due to facile fragmentation.

-

Key Fragmentation Pathways: Alpha-cleavage is a dominant fragmentation pathway for amines.[3]

-

Cleavage of the C2-C7 bond: This would lead to the formation of a stable iminium ion of the piperidine ring at m/z = 84.

-

Cleavage of the C7-N(CH₃)₂ bond: This would result in a fragment at m/z = 97, corresponding to the piperidin-2-ylmethyl cation.

-

Loss of a methyl group: A peak at m/z = 127 (M-15) could be observed.

-

Base Peak: The most stable fragment, likely the iminium ion resulting from the loss of the dimethylaminomethyl group, is expected to be the base peak. A fragment at m/z = 98, resulting from the cleavage of the bond between C2 and the side chain, is a strong candidate for the base peak.

-

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pattern consistent with the predicted structure.

Caption: General workflow for Mass Spectrometry data acquisition.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic analysis of this compound. The anticipated NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for the unambiguous identification and characterization of this compound in a research and development setting. While these predictions are based on sound chemical principles, experimental verification remains the gold standard.

References

-

ChemSigma. (n.d.). 60717-51-3 DIMETHYL-PIPERIDIN-2-YLMETHYL-AMINE. Retrieved January 16, 2026, from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 16, 2026, from [Link]

-

Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]

Sources

An In-depth Technical Guide to Dimethyl(piperidin-2-ylmethyl)amine: Molecular Structure and Conformation

Abstract

This technical guide provides a comprehensive analysis of Dimethyl(piperidin-2-ylmethyl)amine, a substituted piperidine derivative of interest in medicinal chemistry and drug development. The document delves into the molecule's structural features, stereochemistry, and conformational dynamics, which are critical determinants of its physicochemical properties and biological activity. Drawing upon established principles of heterocyclic chemistry and spectroscopic analysis of related compounds, this guide offers a robust framework for understanding and predicting the behavior of this compound. Detailed methodologies for its synthesis and characterization are also presented, providing researchers and drug development professionals with a foundational resource for their work with this and similar molecular scaffolds.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive natural products. Its prevalence is attributed to its favorable pharmacokinetic properties, including good aqueous solubility and metabolic stability, as well as its ability to adopt well-defined three-dimensional conformations that can be tailored for specific biological targets. This compound, featuring a dimethylaminomethyl substituent at the 2-position of the piperidine ring, presents a unique combination of a chiral center and two basic nitrogen atoms. This arrangement offers intriguing possibilities for molecular interactions and serves as a valuable building block for the synthesis of more complex molecules.

This guide will provide an in-depth exploration of the molecular architecture of this compound, with a particular focus on the interplay between its stereochemistry and conformational preferences. Understanding these fundamental aspects is paramount for rational drug design and the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | (Piperidin-2-yl)-N,N-dimethylmethanamine | N/A |

| CAS Number | 60717-51-3 | [1] |

| Molecular Formula | C₈H₁₈N₂ | N/A |

| Molecular Weight | 142.24 g/mol | N/A |

| Appearance | Likely a colorless to pale yellow liquid | Inferred |

| Boiling Point | Not reported | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |

The structure of this compound is characterized by a saturated six-membered piperidine ring with a dimethylaminomethyl group attached to the carbon atom adjacent to the ring nitrogen. The presence of a substituent at the 2-position introduces a chiral center, meaning the molecule can exist as a pair of enantiomers, (R)- and (S)-Dimethyl(piperidin-2-ylmethyl)amine.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes for 2-substituted piperidines. A common and effective method is the reductive amination of 2-pyridinecarboxaldehyde.

General Synthetic Workflow: Reductive Amination

This approach involves a two-step process: the formation of an imine or enamine intermediate from 2-pyridinecarboxaldehyde and dimethylamine, followed by the reduction of both the imine and the pyridine ring.

Caption: General workflow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on established procedures for the synthesis of similar piperidine derivatives.

Materials:

-

2-Pyridinecarboxaldehyde

-

Dimethylamine (2 M solution in THF)

-

Palladium on Carbon (10 wt%)

-

Methanol

-

Ethanol

-

Hydrochloric Acid (concentrated)

-

Sodium Hydroxide

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in methanol, add dimethylamine (2.0 eq, 2 M solution in THF) at room temperature.

-

Imine Formation: Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate.

-

Hydrogenation: Transfer the reaction mixture to a hydrogenation vessel. Add a catalytic amount of 10% Pd/C.

-

Reduction: Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Stereochemistry and Conformational Analysis

The biological activity of chiral molecules is often highly dependent on their stereochemistry. For this compound, the stereocenter at the C2 position dictates the absolute configuration of the molecule.

The Piperidine Ring Conformation

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain. The nitrogen atom in the ring can undergo rapid inversion, and the ring itself can undergo ring-flipping, leading to two chair conformers. For a 2-substituted piperidine, the substituent can occupy either an axial or an equatorial position.

Caption: Conformational equilibrium of a 2-substituted piperidine ring.

For most 2-substituted piperidines, the equatorial conformation is generally favored to avoid steric clashes between the substituent and the axial hydrogens at the C4 and C6 positions (1,3-diaxial interactions). The energetic preference for the equatorial position is quantified by the conformational A-value.

Conformational Preference of the Dimethylaminomethyl Group

The conformational equilibrium of this compound will be influenced by several factors:

-

Steric Bulk: The dimethylaminomethyl group is sterically demanding, which would strongly favor the equatorial position to minimize 1,3-diaxial interactions.

-

Intramolecular Hydrogen Bonding: In the free base, the lone pair on the piperidine nitrogen and the lone pair on the dimethylamino nitrogen can influence the conformation. In the protonated form (dihydrochloride salt), the potential for intramolecular hydrogen bonding between the piperidine N-H and the dimethylamino nitrogen could stabilize a specific conformation.

-

Gauche Interactions: The rotation around the C2-C(CH₂) bond will also have preferred conformations to minimize gauche interactions between the substituents.

It is highly probable that the dimethylaminomethyl group will predominantly occupy the equatorial position in the most stable chair conformation of the piperidine ring.

Spectroscopic Characterization and Analysis

¹H NMR Spectroscopy:

-

Piperidine Ring Protons: The protons on the piperidine ring would appear as a series of complex multiplets in the region of approximately 1.2-3.2 ppm. The proton at C2, being adjacent to the substituent and the nitrogen, would likely be found in the downfield portion of this region.

-

Methylene Protons (-CH₂-N(CH₃)₂): The two protons of the methylene bridge would be diastereotopic due to the adjacent chiral center and would likely appear as two separate signals, possibly as a pair of doublets or a complex multiplet, in the range of 2.2-2.8 ppm.

-

Dimethylamino Protons (-N(CH₃)₂): The six protons of the two methyl groups would likely appear as a sharp singlet around 2.2 ppm.

¹³C NMR Spectroscopy:

-

Piperidine Ring Carbons: The five carbon atoms of the piperidine ring would resonate in the range of approximately 25-60 ppm. The C2 carbon, bearing the substituent, would be expected around 55-65 ppm.

-

Methylene Carbon (-CH₂-N(CH₃)₂): The methylene carbon would be expected in the range of 60-70 ppm.

-

Dimethylamino Carbons (-N(CH₃)₂): The two methyl carbons would give a single signal around 45 ppm.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block in the synthesis of novel therapeutic agents. The presence of two nitrogen atoms allows for the formation of salts to improve solubility and facilitates interactions with biological targets through hydrogen bonding and ionic interactions. The chiral nature of the molecule is crucial for achieving selectivity for specific receptor subtypes or enzyme isoforms.

Derivatives of 2-aminomethylpiperidine have been explored for a variety of therapeutic applications, including as ligands for G-protein coupled receptors (GPCRs) and ion channels. The dimethylamino group can be a key pharmacophoric feature or can be further modified to modulate the pharmacological profile of a lead compound.

Conclusion

This compound is a chiral, substituted piperidine with a rich conformational landscape. A thorough understanding of its molecular structure, stereochemistry, and conformational preferences is essential for its effective utilization in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, a robust understanding can be built upon the well-established principles of piperidine chemistry and the analysis of closely related analogs. The synthetic accessibility and versatile chemical handles of this molecule make it an attractive starting point for the development of novel and potent therapeutic agents.

References

Sources

A Methodological Guide to the Solubility and Stability Profiling of Novel Chemical Entities: The Case of Dimethyl(piperidin-2-ylmethyl)amine

<

Abstract

The journey of a novel chemical entity (NCE) from discovery to application is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among the most vital of these are solubility and stability. This in-depth guide provides a comprehensive framework for the systematic evaluation of these two parameters, using the heterocyclic amine "Dimethyl(piperidin-2-ylmethyl)amine" as a practical case study. While extensive public data on this specific molecule is scarce, this document serves as an actionable technical protocol for researchers, scientists, and drug development professionals. It details the requisite experimental workflows, explains the scientific rationale behind methodological choices, and adheres to international regulatory standards, such as those set by the International Council for Harmonisation (ICH).

Introduction: The Criticality of Early-Stage Characterization

This compound, a molecule featuring a piperidine ring and a tertiary amine side chain, represents a common structural motif in medicinal chemistry and materials science. Its basic nitrogen centers suggest a pH-dependent solubility profile and potential susceptibility to specific degradation pathways.[1] Characterizing such a molecule is not merely an academic exercise; it is a foundational step in risk assessment and developmental strategy.

-

Solubility directly influences bioavailability for pharmaceutical applications, dictates formulation strategies, and affects the efficiency of synthetic workups and purification.[2][3] Low aqueous solubility can terminate the development of an otherwise promising drug candidate.[4]

-

Stability determines a substance's shelf-life, its degradation pathways, and the potential formation of toxic impurities.[5] Understanding how a molecule behaves under stress conditions—such as heat, humidity, light, and pH extremes—is a regulatory necessity and a cornerstone of ensuring product quality and safety.[6][7][8]

This guide will therefore not report pre-existing data, but rather will equip the research scientist with the principles and detailed protocols to generate this critical data package for this compound or any other NCE.

Part 1: Comprehensive Solubility Profiling

Solubility assessment is a tiered process, beginning with rapid, high-throughput screening and progressing to more resource-intensive, definitive measurements.

The "Why": Rationale for Experimental Choices

We begin with a Kinetic Solubility assay for rapid, early-stage assessment, suitable for screening large numbers of compounds.[3][9] This method, which involves adding a DMSO stock solution to an aqueous buffer, mimics the conditions of many high-throughput biological screens but may overestimate solubility as it can lead to supersaturated solutions.[2][4]

For more definitive data required for formulation and regulatory filings, we employ the gold-standard Thermodynamic (or Equilibrium) Solubility assay, typically the shake-flask method.[10][11] This method measures the concentration of a compound in a saturated solution after it has reached equilibrium, providing a true measure of solubility under specific conditions.[2][3]

Finally, because this compound contains basic nitrogen atoms, its charge state and thus its solubility will be highly dependent on pH.[1][12] A pH-Solubility Profile is therefore essential to understand its behavior in different physiological and processing environments.

Experimental Workflows & Protocols

Caption: Decision workflow for solubility characterization.

-

Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[9] Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Plating: In a 96-well UV-transparent microplate, add buffer to multiple wells.

-

Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration (the final DMSO concentration should be kept low, typically ≤1%).[4][9]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for 1.5 to 2 hours.[9]

-

Filtration: Filter the solution using a 96-well filter plate to remove any precipitated compound.[2]

-

Quantification: Measure the UV absorbance of the filtrate at the compound's λmax.

-

Calculation: Calculate the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a DMSO/buffer mixture that matches the final assay conditions.[13]

This protocol is adapted from OECD Guideline 105.

-

Preparation: Add an excess amount of solid this compound to a series of glass vials containing the solvent of interest (e.g., Water, pH 1.2 HCl, pH 7.4 PBS).[10][11] The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[11] Preliminary experiments can determine the minimum time required.

-

Phase Separation: Allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant. For highly accurate results, centrifuge the sample and then filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF) that has been pre-validated for low compound binding.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Reporting: The result is reported as mg/mL or µg/mL at the specified temperature and pH.

Data Presentation

Quantitative results should be meticulously documented.

Table 1: Template for Solubility Data of this compound

| Solubility Type | Medium / Solvent | Temperature (°C) | Method | Solubility (µg/mL) |

| Kinetic | PBS (pH 7.4) | 25 | Nephelometry | Result |

| Thermodynamic | Purified Water | 25 | Shake-Flask/HPLC | Result |

| Thermodynamic | 0.1 M HCl (pH ~1) | 37 | Shake-Flask/HPLC | Result |

| Thermodynamic | PBS (pH 7.4) | 37 | Shake-Flask/HPLC | Result |

| Thermodynamic | FaSSIF (pH 6.5) | 37 | Shake-Flask/HPLC | Result |

Part 2: Systematic Stability Assessment

Stability testing is essential for identifying degradation pathways and establishing a re-test period or shelf life. The strategy is guided by the ICH Q1A(R2) guideline.[6][7]

The "Why": Forced Degradation as a Predictive Tool

The cornerstone of stability assessment is the Forced Degradation (or stress testing) study.[5] The purpose is not to determine shelf-life but to achieve two primary objectives:

-

Elucidate Degradation Pathways: By subjecting the molecule to harsh conditions (acid/base hydrolysis, oxidation, light, heat), we can identify its likely degradation products.[14][15][16] For an amine-containing structure like our subject compound, oxidation of the nitrogen or hydrolysis of adjacent bonds could be anticipated.

-

Develop a Stability-Indicating Analytical Method: The stress samples, containing the drug and its degradants, are used to develop and validate an analytical method (usually HPLC) that can accurately separate and quantify the intact compound from all its degradation products.[17][18][19] This method is then used for all subsequent long-term stability studies.

Experimental Workflows & Protocols

Sources

- 1. byjus.com [byjus.com]

- 2. enamine.net [enamine.net]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. acdlabs.com [acdlabs.com]

- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 7. database.ich.org [database.ich.org]

- 8. ICH Official web site : ICH [ich.org]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. scielo.br [scielo.br]

- 12. www1.udel.edu [www1.udel.edu]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. researchgate.net [researchgate.net]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. forced degradation products: Topics by Science.gov [science.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. ijpsr.com [ijpsr.com]

- 19. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Dimethyl(piperidin-2-ylmethyl)amine: Nomenclature, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl(piperidin-2-ylmethyl)amine is a substituted piperidine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and pharmacology. The piperidine scaffold is a well-established privileged structure in drug discovery, present in a wide array of clinically approved drugs targeting various conditions, from cancer to central nervous system disorders.[1] The unique structural features of this compound, specifically the dimethylaminomethyl substituent at the 2-position of the piperidine ring, confer upon it distinct chemical and biological properties. This guide provides a comprehensive overview of its nomenclature, plausible synthetic routes, and its significant role as a modulator of the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses.

Part 1: Nomenclature and Chemical Identifiers

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and research. This compound is known by several synonyms and is cataloged under specific identifiers.

| Identifier Type | Value |

| Primary Name | This compound |

| Systematic (IUPAC) Name | N,N-dimethyl-1-(piperidin-2-yl)methanamine |

| CAS Number | 60717-51-3 |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol |

| Alternative Names | 2-((Dimethylamino)methyl)piperidine |

| Salt Form | Dimethyl-piperidin-2-ylmethyl-amine dihydrochloride |

It is crucial to distinguish this compound from its structural isomers, such as N,N-dimethyl-1-(piperidin-3-yl)methanamine and N,N-dimethyl-1-(piperidin-4-yl)methanamine, as the position of the substituent on the piperidine ring significantly influences its biological activity.

Part 2: Synthesis Strategies

Proposed Synthetic Pathway 1: Reductive Amination

Reductive amination is a versatile method for the formation of carbon-nitrogen bonds and is a cornerstone of amine synthesis.[2] This approach would likely involve the reaction of a suitable piperidine precursor with dimethylamine in the presence of a reducing agent.

-

Step 1: Imine/Iminium Ion Formation: The synthesis would commence with the reaction of 2-formylpiperidine (or a protected version) with dimethylamine. The nucleophilic nitrogen of dimethylamine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form an iminium ion intermediate.

-

Step 2: Reduction: The iminium ion is then reduced in situ to the desired tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a mild and selective choice for this transformation.

Caption: Proposed reductive amination pathway for the synthesis of this compound.

Proposed Synthetic Pathway 2: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines to yield tertiary amines, using formic acid and formaldehyde.[3][4][5] This method is particularly advantageous as it prevents the formation of quaternary ammonium salts.[3][5]

-

Starting Material: This pathway would begin with (piperidin-2-yl)methanamine.

-

Reaction: The primary amine is treated with an excess of formaldehyde and formic acid. Formaldehyde reacts with the amine to form an iminium ion, which is then reduced by formic acid (acting as a hydride donor) to the methylated amine. This process repeats to afford the dimethylated product.

Caption: The Eschweiler-Clarke reaction as a plausible route to this compound.

Part 3: Biological Activity and Mechanism of Action

A significant aspect of the scientific interest in this compound lies in its reported biological activity as an inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway. The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[6] Dysregulation of the NF-κB pathway is implicated in a multitude of diseases, including chronic inflammatory conditions, autoimmune disorders, and cancer, making it a prime target for therapeutic intervention.[7]

The NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1), which activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The degradation of IκB unmasks the nuclear localization signal on the NF-κB dimer (typically p50/p65), allowing it to translocate from the cytoplasm to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, thereby inducing their transcription.

Caption: The canonical NF-κB signaling pathway and potential points of inhibition by this compound.

This compound has been reported to inhibit the activation pathways of NF-κB. While the precise molecular target within the pathway has not been extensively elucidated in the public domain, potential mechanisms of action could include the inhibition of the IKK complex or interference with the nuclear translocation of the NF-κB dimer.

Part 4: Experimental Protocols for Assessing NF-κB Inhibition

To validate and quantify the inhibitory effect of this compound on the NF-κB pathway, several robust experimental assays can be employed. The choice of assay depends on the specific aspect of the pathway being investigated.

Protocol 1: NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.[8][9]

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T, HeLa) in appropriate media.

-

Co-transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element and a control plasmid (e.g., expressing Renilla luciferase or β-galactosidase) for normalization.

-

-

Compound Treatment and Stimulation:

-

Seed the transfected cells into a 96-well plate.

-

Pre-treat the cells with varying concentrations of this compound for a specified duration.

-

Stimulate the cells with a known NF-κB activator (e.g., TNF-α, IL-1β) to induce the pathway. Include appropriate positive and negative controls.

-

-

Cell Lysis and Luciferase Measurement:

-

After the stimulation period, lyse the cells using a suitable lysis buffer.

-

Measure the firefly luciferase activity (representing NF-κB activity) and the control reporter activity using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase readings to the control reporter readings.

-

Calculate the percentage of inhibition of NF-κB activity at each concentration of the test compound and determine the IC₅₀ value.

-

Protocol 2: High-Content Imaging of NF-κB Nuclear Translocation

This image-based assay allows for the direct visualization and quantification of the subcellular localization of NF-κB.[10][11][12]

-

Cell Culture and Seeding:

-

Culture an appropriate cell line (e.g., HeLa, RAW264.7 macrophages) in optically clear 96- or 384-well plates.

-

-

Compound Treatment and Stimulation:

-

Treat the cells with this compound at various concentrations.

-

Stimulate the cells with an NF-κB activator.

-

-

Immunofluorescence Staining:

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Incubate with a primary antibody specific for an NF-κB subunit (e.g., p65).

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI, Hoechst).

-

-

Image Acquisition and Analysis:

-

Acquire images using a high-content imaging system.

-

Use automated image analysis software to identify the nuclear and cytoplasmic compartments based on the nuclear stain.

-

Quantify the fluorescence intensity of the NF-κB antibody in both compartments.

-

Calculate the ratio of nuclear to cytoplasmic fluorescence intensity as a measure of translocation.

-

-

Data Analysis:

-

Determine the dose-dependent inhibition of NF-κB nuclear translocation by the test compound and calculate the IC₅₀ value.

-

Part 5: Applications in Drug Development and Future Perspectives

The role of this compound as an NF-κB inhibitor positions it as a valuable lead compound for the development of therapeutics for a range of diseases underpinned by chronic inflammation and aberrant immune responses. The piperidine scaffold offers a synthetically tractable platform for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[13]

Future research directions should focus on:

-

Target Identification: Elucidating the precise molecular target of this compound within the NF-κB signaling cascade.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to understand the structural requirements for optimal inhibitory activity.

-

In Vivo Efficacy: Assessing the therapeutic potential of this compound and its optimized derivatives in preclinical animal models of inflammatory diseases.

Conclusion

This compound is a piperidine derivative with significant potential as a pharmacological tool and a starting point for drug discovery efforts. Its well-defined chemical identity, coupled with its activity as an inhibitor of the critical NF-κB signaling pathway, makes it a compound of considerable interest. The synthetic strategies and experimental protocols outlined in this guide provide a solid foundation for researchers to further explore the chemical biology and therapeutic applications of this intriguing molecule.

References

-

NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). Journal of Visualized Experiments. [Link]

-

NF-KBLUCIFERASE ASSAY | Bowdish Lab. (2012). [Link]

-

Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. [Link]

-

Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. (n.d.). MDPI. [Link]

-

Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). Probe Reports from the NIH Molecular Libraries Program. [Link]

-

Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (n.d.). bioRxiv. [Link]

-

Establishment of a High Content Image Platform to Measure NF-κB Nuclear Translocation in LPS-induced RAW264.7 Macrophages for Screening Anti-inflammatory Drug Candidates. (n.d.). Latin American Journal of Pharmacy. [Link]

-

High content, high-throughput screening for small molecule inducers of NF-κB translocation. (2018). PLOS ONE. [Link]

-

Structure–activity relationship of piperidine derivatives. (n.d.). ResearchGate. [Link]

-

Eschweiler–Clarke reaction. (n.d.). Wikipedia. [Link]

-

Molecular Design and Biological Activities of NF-kappaB Inhibitors. (2002). Molecules and Cells. [Link]

-

Eschweiler-Clarke Reaction. (2021). J&K Scientific LLC. [Link]

-

The Nuclear Factor NF-κB Pathway in Inflammation. (2007). Cold Spring Harbor Perspectives in Biology. [Link]

-

Inhibiting NF-κB-inducing kinase (NIK): discovery, structure-based design, synthesis, structure-activity relationship, and co-crystal structures. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Quantitative imaging assay for NF-kappa B nuclear translocation in primary human macrophages. (2016). Journal of Immunological Methods. [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). ResearchGate. [Link]

-

RESEARCH ARTICLE. (2025). RSC Medicinal Chemistry. [Link]

-

Eschweiler-Clarke Reaction. (2022). YouTube. [Link]

-

Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Does piperidine work in reductive amination like this? (2024). Reddit. [Link]

-

Synthesis of NF-kappaB activation inhibitors derived from epoxyquinomicin C. (2000). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Dimethylamine as the Key Intermediate Generated in situ from Dimethylformamide (DMF) for the Synthesis of Thioamides. (n.d.). ResearchGate. [Link]

-

Peperomins as anti-inflammatory agents that inhibit the NF-kappaB signaling pathway. (n.d.). Bioorganic & Medicinal Chemistry. [Link]

-

Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. (2024). Molecules. [Link]

-

Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). Catalysts. [Link]

-

Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. (n.d.). International Immunopharmacology. [Link]

-

N,N-Dimethyl-1-(piperidin-3-yl)methanamine hydrochloride (CAS No. 1124199-11-6) Suppliers. (n.d.). ChemicalRegister.com. [Link]

-

N,N-Dimethyl-1-(piperidin-3-yl)methanamine dihydrochloride. (n.d.). Alchem.Pharmtech. [Link]

Sources

- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bowdish.ca [bowdish.ca]

- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Dimethyl(piperidin-2-ylmethyl)amine: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl(piperidin-2-ylmethyl)amine is a versatile building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a piperidine ring and a dimethylaminomethyl substituent, makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of its commercial availability, plausible synthetic routes, and its emerging role in the development of novel therapeutics, particularly as an inhibitor of inflammatory pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 60717-51-3 (free base) |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol |

| Boiling Point | 178 °C |

| Density | 0.868 g/cm³ |

| Flash Point | 51 °C |

| Appearance | Liquid |

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers, typically as the free base or as a hydrochloride salt. The availability of this compound facilitates its use in research and development without the immediate need for custom synthesis. When sourcing this reagent, it is crucial to consider the purity and the isomeric form provided by the supplier.

Below is a summary of notable suppliers for this compound and its salts:

| Supplier | Product Name | CAS Number | Notes |

| Matrix Scientific | Dimethyl-piperidin-2-ylmethyl-amine dihydrochloride | 1185304-33-9 | Provided as the dihydrochloride salt.[1] |

| BLD Pharmatech Ltd. | N,N-Dimethyl-1-(piperidin-2-yl)methamine hydrochloride | 1357352-64-7 | Offered as a research chemical for pharmaceutical applications. |

| Atomax Chemicals Co., Ltd. | DIMETHYL-PIPERIDIN-2-YLMETHYL-AMINE DIHYDROCHLORIDE | 1185304-33-9 | Listed as a chemical supplier.[2] |

| Biosynth | Dimethyl-piperidin-2-ylmethyl-amine | 60717-51-3 | Marketed as a known inhibitor of NF-κB activation pathways.[2] |

| Enamine | This compound | 60717-51-3 | Available in various quantities. |

Synthesis of this compound

While this compound is commercially available, an in-house synthesis may be required for various reasons, such as cost-effectiveness for large-scale use or the need for specific isotopic labeling. A plausible and efficient synthetic route involves the catalytic hydrogenation of 2-(dimethylaminomethyl)pyridine. This method is well-established for the reduction of pyridine rings to piperidines.[3]

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from commercially available 2-(chloromethyl)pyridine.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-(Dimethylaminomethyl)pyridine

The first step involves the nucleophilic substitution of the chlorine atom in 2-(chloromethyl)pyridine with dimethylamine. This reaction is typically carried out in a suitable solvent, and a base may be used to neutralize the hydrochloric acid generated during the reaction.

Step 2: Catalytic Hydrogenation of 2-(Dimethylaminomethyl)pyridine

The subsequent and final step is the catalytic hydrogenation of the pyridine ring of 2-(dimethylaminomethyl)pyridine to yield the desired piperidine derivative. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective catalyst for this transformation, especially when performed in an acidic medium like glacial acetic acid. The acid protonates the pyridine nitrogen, which facilitates the reduction of the aromatic ring.[4]

This protocol is a generalized procedure based on the catalytic hydrogenation of substituted pyridines and should be optimized for the specific substrate.[3][4]

Materials:

-

2-(Dimethylaminomethyl)pyridine

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial acetic acid

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

-

Inert gas (e.g., Argon or Nitrogen)

-

Hydrogen gas (high purity)

-

Filtration agent (e.g., Celite®)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reactor Setup: In a high-pressure reactor vessel, dissolve 2-(dimethylaminomethyl)pyridine (1.0 eq) in glacial acetic acid.

-